molecular formula C17H22N2O B12775945 2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol CAS No. 65285-15-6

2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol

Cat. No.: B12775945
CAS No.: 65285-15-6
M. Wt: 270.37 g/mol
InChI Key: CNHDPYFFCXQVQI-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol is a complex organic compound with a unique structure that combines elements of indole and naphthyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol typically involves multiple steps, starting from simpler precursors. One common approach is to use a cyclization reaction to form the indole and naphthyridine rings. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with a similar indole structure.

    Naphthyridine derivatives: Compounds with a similar naphthyridine structure.

Uniqueness

2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol is unique due to its combined indole and naphthyridine structure, which may confer distinct chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

65285-15-6

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

2-ethyl-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-ol

InChI

InChI=1S/C17H22N2O/c1-3-17(20)10-8-15-16-13(9-11-18(15)2)12-6-4-5-7-14(12)19(16)17/h4-7,15,20H,3,8-11H2,1-2H3

InChI Key

CNHDPYFFCXQVQI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2C3=C(CCN2C)C4=CC=CC=C4N31)O

Origin of Product

United States

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